



Levamisole Phosphate: A Nicotinic Acetylcholine Receptor Agonist in Nematodes A Technical Guide

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Abstract

Levamisole, a synthetic imidazothiazole derivative, has been a cornerstone in veterinary and human medicine for the treatment of parasitic nematode infections for decades. Its anthelmintic efficacy stems from its potent and selective action as a nicotinic acetylcholine receptor (nAChR) agonist on the neuromuscular system of nematodes. This action induces a characteristic spastic paralysis, leading to the expulsion of the worms from the host. This technical guide provides an in-depth examination of the molecular mechanism of levamisole, its interaction with various nAChR subtypes, quantitative pharmacological data, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals in the fields of parasitology, neurobiology, and pharmacology.

Mechanism of Action

Levamisole selectively targets and activates a specific subset of nAChRs located on the somatic muscle cells of nematodes.[1][2][3] Unlike the host's nAChRs, which are less sensitive, nematode nAChRs exhibit a high affinity for levamisole. This selectivity is crucial for its therapeutic window, minimizing toxic effects on the host.[1][2]

The binding of levamisole to these receptors mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, levamisole is not rapidly hydrolyzed by acetylcholinesterase, leading to prolonged receptor activation. This sustained activation opens



non-selective cation channels, permitting an influx of Na⁺ and Ca²⁺ ions.[4][5] The resulting depolarization of the muscle cell membrane leads to a sustained state of muscle contraction and ultimately, spastic paralysis.[2][6] The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[5]



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Caption: Signaling pathway of levamisole-induced paralysis in nematodes.

Nematode Nicotinic Acetylcholine Receptor Subtypes

The initial concept of a single levamisole receptor has been replaced by the understanding that nematodes possess multiple nAChR subtypes with distinct pharmacological properties.[4][6] In the parasitic nematode Ascaris suum, three primary pharmacological subtypes have been identified through single-channel recording:

- L-subtype: Preferentially activated by levamisole and pyrantel.[6]
- N-subtype: More selectively activated by nicotine and oxantel.[6][7]
- B-subtype: Preferentially activated by bephenium.[5]

Levamisole's primary anthelmintic action is mediated through the L-subtype nAChR.[6]

In the model organism Caenorhabditis elegans, genetic studies have identified several genes encoding the subunits that form the levamisole-sensitive nAChR. The core receptor is a heteropentamer composed of subunits including UNC-38, UNC-63 (α -subunits), and UNC-29, LEV-1 (non- α -subunits).[5][8] The LEV-8 subunit is also required for a fully functional receptor. [5][9] The proper assembly, trafficking, and clustering of these receptors at the neuromuscular junction involve additional ancillary proteins like RIC-3, UNC-50, and UNC-74.[5][8]

Caption: Subunit composition of the *C. elegans* levamisole-sensitive nAChR.



Quantitative Data

The potency and biophysical properties of levamisole have been quantified in various nematode species using different experimental techniques.

Table 1: Potency (EC₅₀) of Levamisole on Nematodes

Nematode Species	Assay Type	EC ₅₀ (μM)	Notes	Reference(s)
Caenorhabditis elegans (Wild- type)	Motility Assay	9.0		[9]
Caenorhabditis elegans (lev-8 mutant)	Motility Assay	40.0	Demonstrates resistance	[9]
Caenorhabditis elegans	Motility Assay	6.4 ± 0.3		[10]
Caenorhabditis elegans	Oocyte Expression (L- AChR)	10.1 ± 1.8	Levamisole is a partial agonist	[11]
Ascaris suum	Oocyte Expression (Asu- unc-38:Asu-unc- 29 1:5)	~1.0	L-subtype like receptor	[12]

Table 2: Single-Channel Properties of Levamisole-Activated nAChRs



Nematode Species	Conductance (pS)	Mean Open Time (ms)	Technique	Reference(s)
Ascaris suum	19 - 46	0.80 - 2.85	Patch-clamp	[4][13]
Oesophagostom um dentatum	~40	Not specified	Patch-clamp	[5]
Caenorhabditis elegans (Wild- type)	26 - 36	0.25 - 0.53	Patch-clamp	[9]

Experimental Protocols Protocol for C. elegans Liquid Motility/Paralysis Assay

This assay quantifies the paralytic effect of levamisole on a population of worms over time.[14] [15][16]

1. Worm Preparation:

- Grow and synchronize C. elegans to the young adult stage using standard methods.
- · Wash worms off NGM plates with M9 buffer.
- Allow worms to settle by gravity, remove the supernatant, and wash twice more with M9 buffer.
- Resuspend worms in M9 buffer and adjust the concentration to approximately 20-30 worms per 90 μL.

2. Assay Procedure:

- Dispense 90 μL of the worm suspension into each well of a 96-well microtiter plate.
- Prepare a 10x stock solution of **levamisole phosphate** in M9 buffer. For example, to achieve a final concentration of 100 μM, prepare a 1 mM stock.
- Add 10 μ L of the 10x levamisole stock solution to each test well. Add 10 μ L of M9 buffer to control wells.
- Record the number of paralyzed (non-moving) worms in each well at regular intervals (e.g., every 10 minutes for 1-2 hours) under a dissecting microscope. Gentle tapping of the plate can be used to stimulate movement in non-paralyzed worms.



3. Data Analysis:

- Calculate the percentage of paralyzed worms at each time point for each concentration.
- Plot the percentage of paralysis against time to generate kinetic curves.
- To determine EC₅₀, plot the percentage of paralyzed worms at a fixed time point (e.g., 60 minutes) against the log of the levamisole concentration and fit to a sigmoidal dose-response curve.

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(e.g., every 10 min)"]; "Score" -> "Analyze"; "Analyze" -> "End"; }
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Caption: Experimental workflow for the *C. elegans* levamisole paralysis assay.

Protocol for Single-Channel Patch-Clamp Recording

This electrophysiological technique allows for the direct measurement of ion flow through individual nAChR channels. [5][13] 1. Preparation of Muscle Vesicles: * Dissect the desired nematode (e.g., Ascaris



suum) to isolate body wall muscle tissue. * Treat the tissue with collagenase to dissociate individual muscle cells or form vesicles. * Transfer the resulting vesicle suspension to a recording chamber on the stage of an inverted microscope.

- 2. Electrophysiological Recording: * Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 5-10 M Ω . * Fill the pipette with a solution containing levamisole at the desired concentration (e.g., 1-30 μ M) in a suitable saline buffer (e.g., containing 150 mM NaCl, 5 mM KCl, 1 mM CaCl $_2$, 1 mM MgCl $_2$, 10 mM HEPES, pH 7.4). * Using a micromanipulator, bring the pipette into contact with a muscle vesicle and apply gentle suction to form a high-resistance (>1 G Ω) "giga-seal"in the cell-attached configuration. * Apply a holding potential (e.g., +50 mV to -100 mV) across the patch using a patch-clamp amplifier. * Record single-channel currents using data acquisition software. Channel openings will appear as step-like changes in current.
- 3. Data Analysis: * Analyze recordings to determine single-channel conductance (from the slope of the current-voltage relationship) and channel kinetics (mean open time, closed time, and burst duration) using specialized software.

Protocol for Larval Migration Inhibition (LMI) Assay

This assay assesses the susceptibility of infective third-stage larvae (L3) to the paralyzing effects of levamisole. 1. Preparation: * Culture nematode eggs to the L3 stage and harvest the larvae. * Prepare serial dilutions of levamisole in a suitable buffer (e.g., PBS). * Construct migration chambers using a 24-well plate. Place a nylon mesh filter (e.g., 20 µm pore size) over the top of each well.

2. Assay Procedure: * Pipette approximately 100 μ L of L3 larval suspension (containing ~100-200 larvae) onto the center of each mesh filter. * Add the different concentrations of levamisole solution to



the wells beneath the filters. Include drug-free control wells. * Incubate the plates at 37°C for24 hours. During this time, non-paralyzed, motile larvae will migrate through the mesh into the well below.

3. Data Analysis: * After incubation, carefully remove the mesh filters. * Count the number of larvae that successfully migrated into the wells. * Calculate the percentage of migration for each drug concentration relative to the drug-free control. * Plot the percentage of migration inhibition against drug concentration to determine the concentration that inhibits 50% of migration (IC₅₀).

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